molecular formula C6H5ClN2O2 B181195 3-Chloro-4-nitroaniline CAS No. 825-41-2

3-Chloro-4-nitroaniline

Cat. No. B181195
CAS RN: 825-41-2
M. Wt: 172.57 g/mol
InChI Key: LDSIOPGMLLPSSR-UHFFFAOYSA-N
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Description

3-Chloro-4-nitroaniline is a compound with the molecular weight of 172.57 . It is used as a pharmaceutical and medical intermediate . It is also an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .


Synthesis Analysis

The synthesis of 4-chloro-2-nitroaniline involves the acetylation of 2-nitroaniline followed by chlorination . The title compound 4-chloro-2-nitroaniline is synthesized by treating 2-nitroaniline with acetyl chloride at room temperature with continuous stirring .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-nitroaniline is C6H5ClN2O2 . The InChI Key is LDSIOPGMLLPSSR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia . The 2-C-4-NA-induced cells of strain MB-P1 transformed 2-C-4-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite .


Physical And Chemical Properties Analysis

3-Chloro-4-nitroaniline is a pale yellow to yellow-red crystal or powder . It is stored at room temperature .

Scientific Research Applications

Environmental Biodegradation

3-Chloro-4-nitroaniline and its analogues, such as 2-chloro-4-nitroaniline, are utilized in the industrial and agricultural sectors. Studies have shown that certain microbial strains, like Geobacter sp. KT7 and Thauera aromatica KT9, can degrade these compounds under anaerobic conditions. These microbes use them as sole carbon and nitrogen sources, with the degradation process involving a transformation of the nitro group to an amino group and dechlorination (Duc, 2019). Similarly, Rhodococcus sp. strain MB-P1 has been reported to biodegrade 2-chloro-4-nitroaniline aerobically, highlighting the significance of these microbes in mitigating environmental pollution from such nitroaromatic compounds (Khan et al., 2013).

Chemical Synthesis and Applications

3-Chloro-4-nitroaniline serves as a precursor in various chemical syntheses. For instance, it is used in the preparation of photoaffinity probes like N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, showcasing its utility in more complex chemical processes and research applications (Lamotte et al., 1994).

Material Science and Nanotechnology

In the field of material science and nanotechnology, compounds like 4-nitroaniline, closely related to 3-chloro-4-nitroaniline, have been used to develop nanosorbents. For example, γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent has been investigated for binding and removing nitroaniline compounds from water, indicating potential applications in environmental clean-up and water treatment technologies (Mahmoud et al., 2016).

Analytical Chemistry

In analytical chemistry, derivatives of nitroaniline like 4-nitroaniline have been utilized in developing sensors for detecting nitroaromatic compounds. These sensors are based on modified electrodes that exhibit selectivity for certain isomers, demonstrating the potential of 3-chloro-4-nitroaniline and related compounds in developing sensitive analytical tools (Chen et al., 2012).

Safety And Hazards

3-Chloro-4-nitroaniline is toxic in contact with skin, harmful if swallowed, and harmful if inhaled . It causes skin irritation and serious eye irritation . When heated to decomposition, it emits toxic fumes of NOx and Cl- .

Future Directions

Commercial 4-chloro-3-nitroaniline could be used as a starting material for 3-azido-4-chlorophenylisothiocyanate through a 5-step synthesis .

properties

IUPAC Name

3-chloro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSIOPGMLLPSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231795
Record name Benzenamine, 3-chloro-4-nitro-
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-nitroaniline

CAS RN

825-41-2
Record name Benzenamine, 3-chloro-4-nitro-
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Record name 3-Chloro-4-nitroaniline
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Record name Benzenamine, 3-chloro-4-nitro-
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Record name 3-chloro-4-nitroaniline
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Synthesis routes and methods I

Procedure details

To concentrated HCl (15 mL) at reflux under nitrogen was added N-acetyl-3-chloro-4-nitroaniline (3 g, 0.014 mol). The reaction mixture was stirred for 3 hours. A white precipitate formed upon cooling to room temperature. The reaction mixture was then diluted with water, extracted with ethyl acetate and dried over sodium sulfate. The solvent was then removed under reduced pressure to afford 2.1 g (87%) of the title compound, 3-chloro-4-nitroaniline, as a yellow solid; m.p. 157°-158° C.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

A mixture of N-(3-chloro-4-nitro-phenyl)-acetamide (18.55 g, 86.4 mmol) and an aqueous solution of hydrochloric acid (6 M, 120 mL) was heated at reflux for 2 hours. The resulting mixture was cooled and poured into water (800 mL); the yellow solid which crushed out was collected by filtration, washed with water and dried under reduced pressure to give 5 g of 3-chloro-4-nitro-phenylamine. The water layer was basified until pH 8 by addition of potassium carbonate and then was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 7.2 g of 3-chloro-4-nitro-phenylamine.
Quantity
18.55 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
WN White, JR Klink - The Journal of Organic Chemistry, 1977 - ACS Publications
… 3-Chloro-4-nitroaniline. m -Chloroacetanilide was nitrated with concentrated nitric acid in a … Two additional crystallizations from benzene gave 17.3 g (59%) of 3-chloro-4-nitroaniline, …
Number of citations: 16 pubs.acs.org
HH Hodgson, DE Nicholson - Journal of the Chemical Society …, 1941 - pubs.rsc.org
… The filtered flask liquors, when rendered faintly alkaline at 0" with aqueous sodium hydroxide, gave 3-chloro-4-nitroaniline, which crystallised from water in yellow needles, mp 158" (…
Number of citations: 34 pubs.rsc.org
MAVR da Silva, LMSS Lima, ARG Moreno… - The Journal of Chemical …, 2008 - Elsevier
… In 2-chloro-3-nitroaniline, 3-chloro-2-nitroaniline, 3-chloro-4-nitroaniline and 4-chloro-3-nitroaniline, the rotation of the nitro group is comprehended in the interval that goes from 21.1 to …
Number of citations: 19 www.sciencedirect.com
WA Dayyih, M Hailat, TA Al Hujran… - Journal of Applied …, 2022 - japsonline.com
… coupling agents such as 3-chloro-4nitroaniline or sulfanilamide. … diazotized products of 3-chloro-4-nitroaniline or sulfanilamide to … with diazotized 3-chloro-4-nitroaniline or sulfanilamide, …
Number of citations: 0 japsonline.com
WA Dayyih, M Hailat, TA Al Hujran, M Magharbeh… - 2022 - researchgate.net
… coupling agents such as 3-chloro-4nitroaniline or sulfanilamide. … diazotized products of 3-chloro-4-nitroaniline or sulfanilamide to … with diazotized 3-chloro-4-nitroaniline or sulfanilamide, …
Number of citations: 3 www.researchgate.net
IE Balaban - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… 3-Chloro-4-nitroaniline undergoes the Bart-Schmidt reaction to give 3-chloro-4-nitrophenylursinic acid in 4576 yield, and this bid, on boiling with 25 o/b aqueous sodium hydroxide, …
Number of citations: 0 pubs.rsc.org
RW BOST, LD QUIN - The Journal of Organic Chemistry, 1953 - ACS Publications
… The synthesis of benzoxazole-6-phosphonic acid involved first the conversion of 3-chloro-4-nitroaniline to 3-chloro-4-nitrobenzenephosphonic acid by the method recently reported by …
Number of citations: 6 pubs.acs.org
M Imoto, Y Matsui, M Takeda, A Tamaki… - The Journal of …, 2011 - ACS Publications
… To gain insight into difference in leaving abilities associated with the groups at the C-1 and C-3 positions of 1c, reaction of 3-chloro-4-nitroaniline (2d) was performed in aqueous NaOH (…
Number of citations: 33 pubs.acs.org
DJ Gerbi, GT Boyd, DA Ender, PCW Leung - MRS Online Proceedings …, 1987 - Springer
… 3-Chloro-4-nitroaniline was also synthesized in our laboratory by the technique mentioned above [2]. Optically clear films containing 10 % by weight 3-chloro-4nitroaniline in poly(…
Number of citations: 5 link.springer.com
D Gilbert, PJ Goodford, FE Norrington… - British Journal of …, 1975 - ncbi.nlm.nih.gov
The octanol: water partition coefficient (PC), protein binding coefficients to albumin (Ba) and haemoglobin (Bh), proton magnetic resonance (PMR) chemical shifts and pKa of 8 …
Number of citations: 9 www.ncbi.nlm.nih.gov

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